molecular formula C16H24O2S B14150258 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one CAS No. 89113-77-9

5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one

Cat. No.: B14150258
CAS No.: 89113-77-9
M. Wt: 280.4 g/mol
InChI Key: RHDRTEKJTROODW-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyl group, and a phenylsulfanyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one typically involves multiple steps, including the introduction of the ethoxy group, the dimethyl group, and the phenylsulfanyl group. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon and carbon-sulfur bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ethoxy and dimethyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one: This compound has a similar structure but includes an additional alkyne group.

    5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-ol: This compound is the reduced form of the ketone, with an alcohol group instead of a ketone.

Uniqueness

5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group, in particular, provides unique opportunities for interaction with biological targets and the development of new chemical entities.

Properties

CAS No.

89113-77-9

Molecular Formula

C16H24O2S

Molecular Weight

280.4 g/mol

IUPAC Name

5-ethoxy-2,2-dimethyl-6-phenylsulfanylhexan-3-one

InChI

InChI=1S/C16H24O2S/c1-5-18-13(11-15(17)16(2,3)4)12-19-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3

InChI Key

RHDRTEKJTROODW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C(C)(C)C)CSC1=CC=CC=C1

Origin of Product

United States

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